4-Sulfo-1,8-naphthalic anhydride potassium salt
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Overview
Description
4-Sulfo-1,8-naphthalic anhydride potassium salt is a chemical compound with the molecular formula C12H5KO6S and a molecular weight of 316.33 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties. The compound is typically available as a solid and is used in research and industrial applications .
Scientific Research Applications
4-Sulfo-1,8-naphthalic anhydride potassium salt has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfo-1,8-naphthalic anhydride potassium salt involves the sulfonation of 1,8-naphthalic anhydride. This process typically requires the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfo group at the desired position on the naphthalic anhydride ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Sulfo-1,8-naphthalic anhydride potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfo group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding dicarboxylic acid.
Common Reagents and Conditions
Sulfuric Acid: Used in the sulfonation process.
Water: Used in hydrolysis reactions.
Organic Solvents: Such as methanol or ethanol, used in purification steps.
Major Products Formed
4-Sulfo-1,8-naphthalenedicarboxylic Acid: Formed through hydrolysis of the anhydride group.
Mechanism of Action
The mechanism of action of 4-Sulfo-1,8-naphthalic anhydride potassium salt involves its interaction with specific molecular targets. The sulfo group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The anhydride group can react with nucleophiles, such as amines or alcohols, to form stable amide or ester linkages. These reactions are crucial for its applications in organic synthesis and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,8-naphthalic anhydride
- 1,8-Naphthalic anhydride
- 4-Amino-1,8-naphthalic anhydride
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 4-Amino-1,8-naphthalimide
- 1,8-Naphthalimide
Uniqueness
4-Sulfo-1,8-naphthalic anhydride potassium salt is unique due to the presence of the sulfo group, which imparts water solubility and enhances its reactivity in aqueous media. This property distinguishes it from other naphthalic anhydrides, making it particularly useful in applications requiring water-soluble reagents .
Properties
CAS No. |
71501-16-1 |
---|---|
Molecular Formula |
C12H6KO6S |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate |
InChI |
InChI=1S/C12H6O6S.K/c13-11-7-3-1-2-6-9(19(15,16)17)5-4-8(10(6)7)12(14)18-11;/h1-5H,(H,15,16,17); |
InChI Key |
QMXLOFQRJPKOMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)O.[K] |
71501-16-1 | |
Pictograms |
Irritant |
Related CAS |
71501-16-1 68427-33-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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